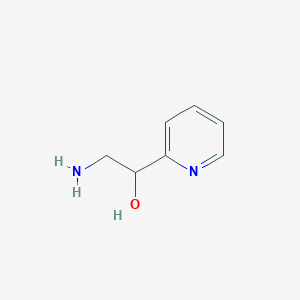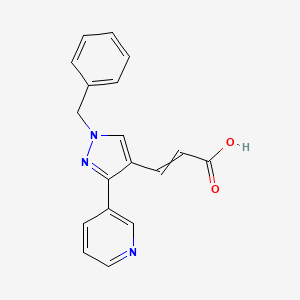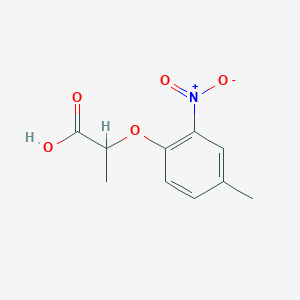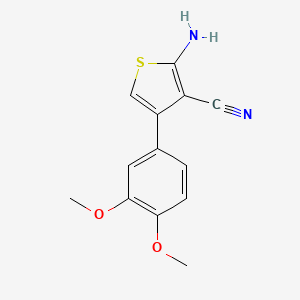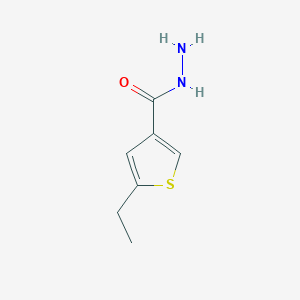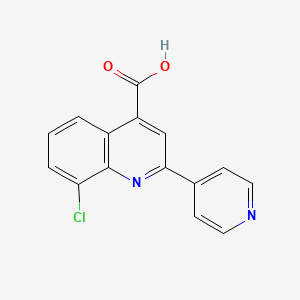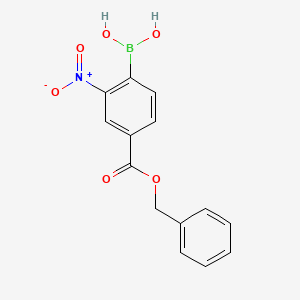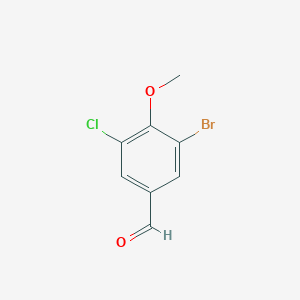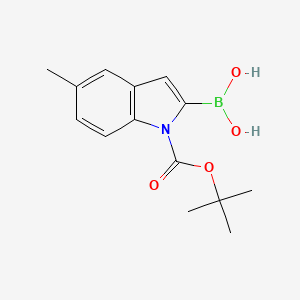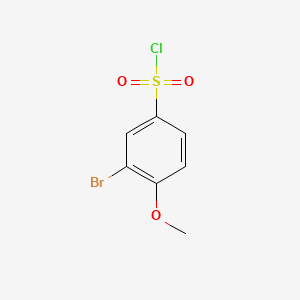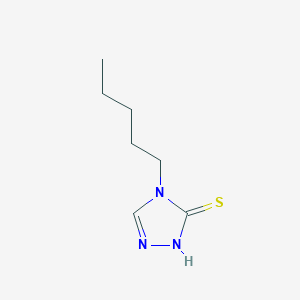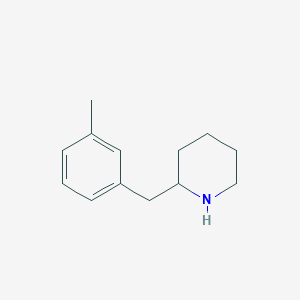
2-(3-Methyl-benzyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-Methyl-benzyl)-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The papers provided discuss various piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be related to the analysis of "2-(3-Methyl-benzyl)-piperidine".
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of substituents on the piperidine ring to enhance their biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity is described, where substituents on the benzamide moiety significantly affect the activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could be adapted for the synthesis of "2-(3-Methyl-benzyl)-piperidine" by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The paper on the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one provides insights into the conformational stability and preferred geometries of piperidine derivatives using computational methods . These findings can be extrapolated to understand the molecular structure of "2-(3-Methyl-benzyl)-piperidine" and predict its conformational preferences.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize 2-aminochromeno[2,3-b]pyridine derivatives, showcasing the versatility of piperidine in facilitating cyclization reactions . Additionally, the electrophilic substitution reactions of piperidine derivatives, as discussed in the preparation of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine, demonstrate the reactivity of the piperidine ring towards electrophiles . These reactions could be relevant for further functionalization of "2-(3-Methyl-benzyl)-piperidine".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate highlights the importance of hydrogen bonding and C-H...π interactions in stabilizing the molecular structure . These interactions could also play a role in the properties of "2-(3-Methyl-benzyl)-piperidine". The antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum indicates that the nature of substitutions on the piperidine ring significantly affects their biological activity . This suggests that the physical and chemical properties of "2-(3-Methyl-benzyl)-piperidine" would be similarly affected by its substituents.
Wissenschaftliche Forschungsanwendungen
1. Acetylcholinesterase Inhibitors
2-(3-Methyl-benzyl)-piperidine and its derivatives have been extensively studied for their potent anti-acetylcholinesterase (anti-AChE) activities. Studies have demonstrated that certain derivatives of this compound show high selectivity and affinity for AChE over butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents in the treatment of conditions like Alzheimer's disease. For instance, Sugimoto et al. (1995) explored the structure-activity relationships of these inhibitors, identifying 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine as one of the most potent anti-AChE inhibitors (Sugimoto et al., 1995).
2. Synthesis of Piperidine Derivatives
The synthesis of various piperidine derivatives, including 2-(3-Methyl-benzyl)-piperidine, has been a topic of interest due to their pharmacological properties. For example, Laschat et al. (1996) demonstrated the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-Ene reaction involving amino acid derivatives (Laschat et al., 1996).
3. Cannabinoid Type 2 Receptor Agonists
Some derivatives of 2-(3-Methyl-benzyl)-piperidine, such as MDA7, have been identified as novel CB2 receptor agonists. These compounds are of interest for the treatment of neuropathic pain. Naguib et al. (2008) discussed the pharmacological characteristics of MDA7, highlighting its potential in pain management (Naguib et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOMCRVWZINNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397797 |
Source


|
| Record name | 2-(3-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-benzyl)-piperidine | |
CAS RN |
383128-55-0 |
Source


|
| Record name | 2-(3-Methyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

